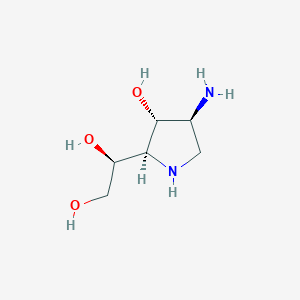
(S)-1-((2R,3R,4S)-4-Amino-3-hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is a complex organic compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of amino alcohols and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mécanisme D'action
The mechanism of action of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- (2R)-1-[(Hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxy cyclohexyl]oxy}phosphoryl)oxy]-3-(icosyloxy)-2-propanyl (9Z)-9-heptadecenoate
Uniqueness
What sets (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H14N2O3 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(1S)-1-[(2R,3R,4S)-4-amino-3-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-8-5(6(3)11)4(10)2-9/h3-6,8-11H,1-2,7H2/t3-,4+,5-,6+/m0/s1 |
Clé InChI |
OBXGWVXNSZMFIO-BGPJRJDNSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)N |
SMILES canonique |
C1C(C(C(N1)C(CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















